molecular formula C13H19BN2O4 B3115412 2-Aminomethyl-5-nitrophenylboronic acid, pinacol ester CAS No. 2096338-02-0

2-Aminomethyl-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B3115412
CAS No.: 2096338-02-0
M. Wt: 278.11
InChI Key: TXNNDEKFTFJORQ-UHFFFAOYSA-N
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Description

“2-Aminomethyl-5-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096338-02-0 . It has a molecular weight of 278.12 and its IUPAC name is [4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,8,15H2,1-4H3 .


Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.12 . It is stored at refrigerated temperatures .

Scientific Research Applications

1. Sensing and Detection

2-Aminomethyl-5-nitrophenylboronic acid, pinacol ester, shows promising applications in the field of sensing and detection. For instance, it's been used in the development of highly sensitive fluorescent sensors for trace amounts of water, capitalizing on its photo-induced electron transfer (PET) properties. These sensors, known for their high sensitivity, utilize the pinacol ester's ability to undergo specific reactions upon exposure to water molecules, making it an invaluable tool in environmental monitoring and quality control processes (Miho et al., 2021).

2. Chemical Synthesis

The chemical is also a key player in synthetic chemistry. It is used in enantioselective ortho-C–H cross-coupling processes, serving as a critical component in the modification of organic molecules. This utility stems from its ability to undergo chemical reactions that facilitate the formation of new chemical bonds, thereby expanding the toolkit available for the synthesis of complex organic compounds with high precision and specificity (Laforteza et al., 2015).

3. Material Science and Surface Modification

In the realm of material science, this chemical finds application in the modification of electrode surfaces. It's been utilized to create multifunctional thin film surfaces that are capable of immobilizing diverse molecules, highlighting its role in the development of advanced materials with tailored properties for specific applications (Harper et al., 2009).

4. Photophysics and Phosphorescence

Surprisingly, simple arylboronic esters, including compounds related to this compound, exhibit long-lived room-temperature phosphorescence. This unexpected property opens up new pathways in photophysics, suggesting potential applications in organic light-emitting devices and as probes in various scientific studies (Shoji et al., 2017).

5. Analytical Chemistry

In analytical chemistry, the stability and reactivity of pinacolboronate esters are of particular interest. Studies focusing on their susceptibility to hydrolysis under physiological conditions provide essential insights, impacting their use in drug design and delivery, as well as in the development of new diagnostic tools (Achilli et al., 2013).

Safety and Hazards

The compound should be handled with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

Boronic esters are known to undergo transformations into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .

Biochemical Pathways

Boronic esters are known to be involved in various chemical reactions, including suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that the compound is stored at refrigerated temperatures , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

The compound’s role as a building block in organic synthesis suggests that it contributes to the formation of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminomethyl-5-nitrophenylboronic acid, pinacol ester. For instance, the compound is stored under refrigerated conditions , indicating that temperature can affect its stability. Additionally, the compound’s reactivity may be influenced by the presence of other reagents and catalysts in the reaction environment.

Properties

IUPAC Name

[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNNDEKFTFJORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141460
Record name Benzenemethanamine, 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-02-0
Record name Benzenemethanamine, 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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